Arginyl-Histidine

Antimicrobial peptides Minimum Inhibitory Concentration Structure-activity relationship

Arginyl-Histidine (Arg-His, or R-H dipeptide) is a cationic dipeptide composed of L-arginine and L-histidine linked by a peptide bond, classified under organic compounds known as dipeptides. It is an incomplete breakdown product of protein digestion or catabolism and is listed in the Human Metabolome Database (HMDB0028711).

Molecular Formula C12H21N7O3
Molecular Weight 311.34 g/mol
CAS No. 155114-05-9
Cat. No. B12939947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginyl-Histidine
CAS155114-05-9
Molecular FormulaC12H21N7O3
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1
InChIKeyBNODVYXZAAXSHW-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arginyl-Histidine (CAS 155114-05-9) as a Specialized Dipeptide: Properties and Core Research Context


Arginyl-Histidine (Arg-His, or R-H dipeptide) is a cationic dipeptide composed of L-arginine and L-histidine linked by a peptide bond, classified under organic compounds known as dipeptides . It is an incomplete breakdown product of protein digestion or catabolism and is listed in the Human Metabolome Database (HMDB0028711) . While the monomer (RH)1 itself exhibits negligible direct antimicrobial activity (MIC >500 µg/mL), it serves as the fundamental repeating unit for poly(arginyl-histidine), a biosynthesized antimicrobial polypeptide discovered in the ergot fungus Verticillium kibiense . This polymer is distinguished by its specific metal-chelatable properties and unique resistance to salt-induced activity loss, positioning the dipeptide monomer as a critical research precursor for structure-activity relationship studies and bioinspired material design.

Why Generic Dipeptide Substitution Fails for Arginyl-Histidine Procurement


Generic substitution of Arginyl-Histidine with other cationic dipeptides (such as Lys-His, Arg-Gly, or His-Arg) is not scientifically valid due to its unique role as both a specific enzymatic substrate and a structural building block that imparts unparalleled metal-chelating and pH-stable antimicrobial properties to its polymers. Simple replacement with the reverse-sequence dipeptide Histidyl-Arginine (His-Arg) fails to replicate the specific recognition of enzymes like arginine-histidine ligases (EC 6.3.2.48/49) . More critically, polymerization of Arginyl-Histidine yields poly(RH), which displays a quantitative, Zn²⁺/Cu²⁺-dependent restoration of antimicrobial activity under high ionic strength—a characteristic that the nearest biosynthetic antimicrobial polymer, ε-poly-L-lysine (ε-PL), completely lacks . These differential properties are directly tied to the precise Arg-His sequence and cannot be assumed for any generic arginine- or histidine-containing dipeptide.

Quantitative Differentiation Evidence for Arginyl-Histidine Over Analogs


Chain-Length Dependent Antimicrobial Activity: Monomer vs. Pentamer

The monomeric Arginyl-Histidine (RH)1 is essentially inactive (MIC >500 µg/mL), whereas the pentamer (RH)5 demonstrates potent bactericidal activity with an MIC of 10 µg/mL against both Bacillus subtilis and Escherichia coli . This concentration-dependent activity establishes that antimicrobial function is a polymer-specific property and directly informs procurement decisions for researchers designing peptide-based antimicrobials. Monomer is appropriate for polymerization or substrate studies, while pre-formed polymer is essential for direct antimicrobial applications.

Antimicrobial peptides Minimum Inhibitory Concentration Structure-activity relationship

Metal-Selective Restoration of Antimicrobial Activity Under High Salt Conditions

The antimicrobial activity of poly(arginyl-histidine) (RH)5 is abrogated at high ionic strength (168.3 mM), but is specifically restored by zinc ions (Zn²⁺ at ≥6.6 µM) or copper ions (Cu²⁺ at ≥13.2 µM), while cobalt ions fail to restore activity . In contrast, ε-poly-L-lysine (ε-PL), the only other biosynthesized antimicrobial poly(amino acid), loses activity at high ionic strength and does not regain it with any metal ion . Additionally, CD spectra confirm zinc and copper ions uniquely induce an ordered secondary structure in (RH)5 .

Metal-chelation Salt-resistance Polycationic peptides

Superior pH Stability Profile Compared to ε-Poly-L-Lysine

At pH >9, ε-poly-L-lysine (ε-PL) loses its positive charge and antimicrobial activity due to the deprotonation of its α-amino groups (pKa 8.9). Poly(arginyl-histidine) (RH)5 retains activity under alkaline conditions (pH 11.2) because the guanidino group of arginine retains a positive charge (pKa 12.5), achieving MICs of 10 µg/mL against Bacillus alcalophilus and 50 µg/mL against Bacillus cohnii and Exiguobacterium aurantiacum .

Alkaliphilic bacteria pH stability Guanidinium group

Specific Enzymatic Recognition as a Substrate for Dipeptide Ligases

L-Arginyl-L-histidine is a specific product of enzymes EC 6.3.2.48 and EC 6.3.2.49, which catalyze the ATP-dependent ligation of L-arginine and L-histidine . This enzymatic recognition is sequence-specific; the reverse dipeptide (L-histidyl-L-arginine) or dipeptides with substituted amino acids are not recognized by these ligases. The BRENDA database confirms this unique substrate-product relationship, distinguishing it from other arginine-containing or histidine-containing dipeptides.

Enzyme substrate Dipeptide ligase Bio-catalysis

Anti-Adhesion Activity Against Periodontopathic Bacteria

A patented composition for treating or preventing oral cavity disease utilizes peptides with alternating arginine and histidine residues to prevent adhesion of Porphyromonas gingivalis to oral tissue . This application is specific to the arginine-histidine repeat sequence and represents a distinct biological activity separate from antimicrobial or enzymatic functions.

Oral health Anti-adhesion Porphyromonas gingivalis

High-Value Application Scenarios for Arginyl-Histidine Based on Differential Evidence


Synthetic Building Block for Metal-Responsive Antimicrobial Polymers

The Arginyl-Histidine monomer (RH)1 is the essential building block for synthesizing poly(arginyl-histidine) polymers, such as the pentamer (RH)5, which achieves MICs of 10 µg/mL against a broad spectrum of pathogens . Researchers developing salt-resistant antimicrobial coatings for medical devices or implants should procure the monomer for polymerization studies, as the resulting polymer uniquely regains antimicrobial activity in physiological salt environments (≥168 mM ionic strength) upon the addition of Zn²⁺ or Cu²⁺, a feature not achievable with ε-poly-L-lysine .

Enzymatic and Biosynthesis Substrate for Dipeptide Ligases

For studies involving dipeptide ligases (EC 6.3.2.48 and EC 6.3.2.49), L-Arginyl-L-histidine is the specific enzymatic reaction product . Procuring the correct sequence isomer is mandatory; substitution with L-histidyl-L-arginine or other dipeptides will not serve as substrates for these enzymes and will confound kinetic or pathway analyses.

High-pH Antimicrobial Formulations

Poly(arginyl-histidine) retains full antimicrobial activity at pH 11.2, in contrast to ε-PL which loses its charge and activity above pH 9 . This property supports the use of the monomer as a building block for formulating alkaline-stable antimicrobial agents. Potential applications include industrial cleaning products, food processing environments, and oral care products.

Periodontal Anti-Adhesion Research

The specific anti-adhesion property of the Arg-His repeat sequence against Porphyromonas gingivalis positions Arginyl-Histidine as a precursor for developing next-generation oral care formulations. Research groups investigating non-biocidal strategies to prevent periodontal biofilm formation should prioritize this specific dipeptide sequence over generic cationic peptides.

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